molecular formula C15H14N4O B5003613 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile

Cat. No.: B5003613
M. Wt: 266.30 g/mol
InChI Key: HPULGKRZFGYYPM-UHFFFAOYSA-N
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Description

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with hydroxy and methyl groups, as well as a 2-methylphenyl group and a propanedinitrile moiety.

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target related to leishmania, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner, leading to changes that result in its pharmacological effects.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with pathways related to these diseases .

Result of Action

The compound has been found to exhibit potent antileishmanial and antimalarial activities . In vitro antileishmanial activities of similar compounds were evaluated against Leishmania aethiopica clinical isolate, and in vivo antimalarial activities were evaluated against Plasmodium berghei infected mice . The results revealed that these compounds displayed superior activity compared to standard drugs .

Action Environment

The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, a similar compound was synthesized in water at ambient temperature , suggesting that the compound might be stable and active under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of β-naphthol, an aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxy, methyl, and nitrile groups, along with the 2-methylphenyl moiety, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-methylphenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-5-3-4-6-12(9)14(11(7-16)8-17)13-10(2)18-19-15(13)20/h3-6,11,14H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPULGKRZFGYYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=C(NNC2=O)C)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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